molecular formula C8H16N6O2 B14732281 (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide CAS No. 4904-47-6

(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide

Katalognummer: B14732281
CAS-Nummer: 4904-47-6
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: SRZBDYPXDAMGRV-JTAXDKCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by multiple hydrazine and carboxamide functional groups, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Hydrazine Derivatization: Starting with a suitable hydrazine derivative, the compound undergoes a series of condensation reactions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be explored for its interactions with biomolecules and potential as a biochemical probe.

Medicine

In medicine, the compound’s potential therapeutic properties are investigated, including its ability to interact with specific molecular targets.

Industry

In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing various biological processes. The compound’s hydrazine and carboxamide groups play a crucial role in its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)pentan-2-ylidene]hydrazine-1-carboxamide
  • (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)butan-2-ylidene]hydrazine-1-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide exhibits unique reactivity due to its specific structural configuration. The presence of additional carbon atoms in the hexan-2-ylidene chain can influence its chemical behavior and interactions with other molecules.

Eigenschaften

CAS-Nummer

4904-47-6

Molekularformel

C8H16N6O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

[(E)-[(5Z)-5-(carbamoylhydrazinylidene)hexan-2-ylidene]amino]urea

InChI

InChI=1S/C8H16N6O2/c1-5(11-13-7(9)15)3-4-6(2)12-14-8(10)16/h3-4H2,1-2H3,(H3,9,13,15)(H3,10,14,16)/b11-5-,12-6+

InChI-Schlüssel

SRZBDYPXDAMGRV-JTAXDKCCSA-N

Isomerische SMILES

C/C(=N\NC(=O)N)/CC/C(=N\NC(=O)N)/C

Kanonische SMILES

CC(=NNC(=O)N)CCC(=NNC(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.